![molecular formula C13H15FN2O B2500546 1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one CAS No. 2196078-68-7](/img/structure/B2500546.png)
1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its potential therapeutic applications in various medical fields. This compound has been found to possess unique properties that make it a promising candidate for further research.
Wirkmechanismus
1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 acts as a selective antagonist of the GABA-A receptor, which is responsible for the inhibitory neurotransmission in the central nervous system. It binds to a specific site on the receptor, known as the benzodiazepine site, and modulates the activity of the receptor, resulting in the inhibition of neuronal activity.
Biochemical and physiological effects:
1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 has been found to produce a range of biochemical and physiological effects, depending on the dose and route of administration. It has been shown to increase the levels of GABA in the brain, resulting in the inhibition of neuronal activity and the reduction of anxiety and seizures. It also produces sedative and hypnotic effects by enhancing the activity of the GABA-A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor, as well as its well-defined mechanism of action. However, its limited solubility and stability in aqueous solutions can pose challenges for its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research on 1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513. One area of interest is the development of new derivatives with improved pharmacokinetic properties and reduced side effects. Another area of interest is the investigation of the potential therapeutic applications of 1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 in other medical fields, such as pain management and addiction treatment. Additionally, further research is needed to elucidate the precise mechanism of action of 1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 and its potential interactions with other neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 involves the reaction of 7-chloro-5-methyl-3,4-dihydro-1H-1,4-benzodiazepin-2-one with ethyl acetoacetate in the presence of a strong base such as sodium hydride. The resulting product is then further reacted with 2-propyn-1-ol in the presence of a catalyst such as p-toluenesulfonic acid to yield 1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513.
Wissenschaftliche Forschungsanwendungen
1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one 15-4513 has been extensively studied for its potential therapeutic applications in various medical fields. It has been found to possess anxiolytic, anticonvulsant, sedative, and hypnotic properties, making it a promising candidate for the treatment of anxiety disorders, epilepsy, and sleep disorders.
Eigenschaften
IUPAC Name |
1-(7-fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c1-3-13(17)16-8-4-7-15(2)12-9-10(14)5-6-11(12)16/h3,5-6,9H,1,4,7-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHIGGKRUVFQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C2=C1C=C(C=C2)F)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Fluoro-5-methyl-3,4-dihydro-2H-1,5-benzodiazepin-1-yl)prop-2-en-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.